Oxamniquine

Content Navigation

For labs characterizing SmSULT kinetics or developing cross-species anthelmintics, Praziquantel is mechanistically unsuitable. Oxamniquine is a prodrug requiring SmSULT-catalyzed esterification to alkylate parasitic DNA. - Binding affinity: -48.04 kcal/mol for SmSULT. - Scaffold for ferrocenyl-oxamniquine derivatives achieving 100% kill of resistant S. haematobium. - Solubility: 10 mg/mL in pH 4.5 acetate buffer for oral PK models. Suitable for enzyme inhibition assays and medicinal chemistry.

CAS Number

Product Name

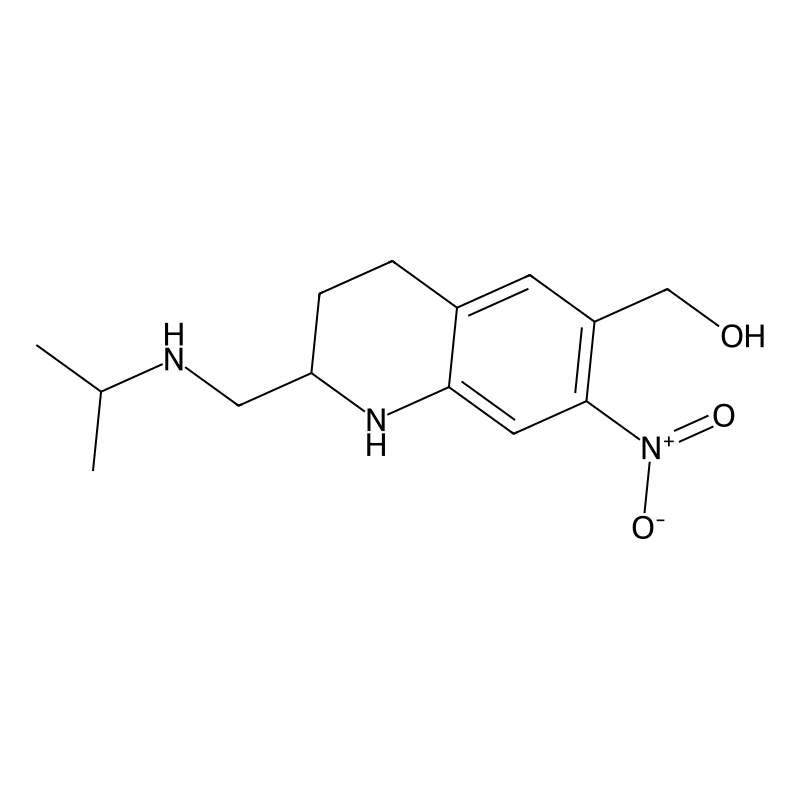

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

1.24e-01 g/L

Synonyms

Canonical SMILES

Purity

Package Size

Oxamniquine is a tetrahydroquinoline derivative and a highly specific anthelmintic prodrug utilized primarily in parasitology, structural biology, and medicinal chemistry. Unlike broad-spectrum agents, its mechanism of action is entirely dependent on bioactivation by a specific sulfotransferase enzyme (SmSULT) found in Schistosoma mansoni, which converts the compound into a reactive ester that alkylates parasitic DNA [1]. For scientific procurement, Oxamniquine is highly valued not just as a narrow-spectrum reference standard, but as a critical structural scaffold for synthesizing next-generation, cross-species anthelmintic derivatives. Its distinct physicochemical profile, including pH-dependent aqueous solubility, makes it a highly processable baseline material for targeted in vitro enzyme assays and specialized in vivo pharmacokinetic modeling.

Research Fit

In procurement scenarios, buyers often default to Praziquantel (PZQ) as the universal benchmark for schistosomiasis research due to its broad-spectrum efficacy. However, generic substitution fails completely when investigating specific biochemical pathways or developing novel prodrugs. Praziquantel acts by disrupting parasitic calcium ion channels to induce spastic paralysis[1]. In contrast, Oxamniquine is a prodrug that mandates enzymatic esterification by SmSULT to become a DNA-alkylating agent [2]. If a laboratory is screening for sulfotransferase inhibitors, mapping DNA alkylation mechanisms, or modeling enzyme-specific drug resistance, PZQ is mechanistically irrelevant. Furthermore, Oxamniquine's tetrahydroquinoline core provides a unique synthetic handle for medicinal chemists aiming to engineer organometallic or pan-schistosomal analogs, a structural utility that PZQ cannot replicate.

Substitution Risk

Mechanism divergence may limit direct interchangeability; model-specific endpoint review recommended.

References

- [1] Lambertucci, J. R., et al. (2003). Efficacy of oxamniquine and praziquantel in the treatment of Schistosoma mansoni infection: a controlled trial. Bulletin of the World Health Organization.

- [2] Taylor, A. B., et al. (2020). An iterative process produces oxamniquine derivatives that kill the major species of schistosomes infecting humans. PLOS Neglected Tropical Diseases.

Enzyme-Specific Binding Affinity for SULT-Targeted Assays

When procuring reference compounds for parasitic sulfotransferase (SULT) assays, Oxamniquine demonstrates extreme species-specific binding that cannot be replicated by generic analogs. Molecular simulations and binding free energy (BFE) analyses reveal that Oxamniquine has a BFE of -48.04 kcal/mol for Schistosoma mansoni sulfotransferase (SmSULT), compared to only -22.84 kcal/mol for the S. japonicum homolog (SjSULT) [1]. This massive thermodynamic preference makes Oxamniquine an irreplaceable, highly selective positive control for SmSULT-specific activation models.

| Evidence Dimension | Binding Free Energy (BFE) to Sulfotransferase |

| Target Compound Data | -48.04 kcal/mol (SmSULT) |

| Comparator Or Baseline | -22.84 kcal/mol (SjSULT) |

| Quantified Difference | 25.2 kcal/mol stronger affinity for the target enzyme |

| Conditions | In silico molecular simulation and binding free energy analysis |

This guarantees that researchers studying target-specific prodrug activation have a highly selective substrate that will not trigger false positives in off-target homologs.

Aqueous Solubility Profile for In Vivo Dosing Models

Formulation compatibility is a major differentiator between anthelmintic reference standards. While the broad-spectrum standard Praziquantel is poorly water-soluble (~0.40 mg/mL at 25 °C) and often requires complex solid dispersions or nanoemulsions[2], Oxamniquine's solubility increases significantly at low pH. It can be formulated as a stable 10 mg/mL solution in 100 mM acetate buffer (pH 4.5) for high-concentration oral gavage models [1]. This distinct physicochemical property simplifies vehicle preparation for in vivo pharmacokinetic studies.

| Evidence Dimension | Maximum Stable Aqueous Solubility |

| Target Compound Data | 10 mg/mL |

| Comparator Or Baseline | Praziquantel (~0.40 mg/mL) |

| Quantified Difference | 25-fold higher aqueous solubility under optimized acidic conditions |

| Conditions | 100 mM acetate buffer (pH 4.5) vs. Water at 25 °C |

Procuring Oxamniquine allows laboratories to achieve high-dose liquid formulations without the precipitation risks associated with Praziquantel.

Baseline Precursor Suitability for Cross-Species Drug Design

In medicinal chemistry, Oxamniquine is procured as a structural scaffold to develop next-generation pan-schistosomal agents. Native Oxamniquine is completely inactive against adult S. haematobium worms in vitro (0% viability reduction at 100 µM). However, when used as a precursor to synthesize organometallic analogs (e.g., ferrocenyl-oxamniquine derivatives), the resulting compounds achieve a 100% kill rate against S. haematobium within 48 hours[1]. Procuring high-purity Oxamniquine is therefore essential for establishing the baseline structure-activity relationship (SAR) in these derivatization workflows.

| Evidence Dimension | In vitro adult S. haematobium viability reduction |

| Target Compound Data | 0% reduction (Native Oxamniquine) |

| Comparator Or Baseline | 100% reduction (Ferrocenyl-Oxamniquine Derivative) |

| Quantified Difference | Absolute gain of function against non-target species via derivatization |

| Conditions | 100 µM drug concentration, 48-hour exposure |

It proves that Oxamniquine is the necessary foundational building block for synthesizing novel compounds that overcome native species-specific limitations.

Stringent In Vivo Efficacy Benchmarking via Oogram

For labs conducting rigorous in vivo efficacy trials, Oxamniquine provides a distinct comparative baseline against Praziquantel. When evaluated by highly sensitive quantitative oogram (rectal biopsy for tissue eggs) rather than standard stool examination, Oxamniquine yields a 42.4% cure rate compared to Praziquantel's 96.1% [1]. This quantitative performance gap makes Oxamniquine a critical intermediate-efficacy benchmark for evaluating new compounds that aim to surpass historical single-target therapies.

| Evidence Dimension | In vivo clinical cure rate (Quantitative Oogram) |

| Target Compound Data | 42.4% cure rate |

| Comparator Or Baseline | 96.1% cure rate (Praziquantel) |

| Quantified Difference | 53.7% lower efficacy in stringent tissue-egg detection assays |

| Conditions | Quantitative oogram rectal biopsy evaluation |

Provides researchers with a highly characterized, intermediate-efficacy positive control necessary for calibrating the sensitivity of in vivo tissue-egg reduction assays.

SmSULT Enzyme Kinetics and Inhibitor Screening

Because of its highly specific -48.04 kcal/mol binding affinity to Schistosoma mansoni sulfotransferase, Oxamniquine is the optimal substrate for labs characterizing SmSULT kinetics, mapping active sites via crystallography, or screening for competitive enzyme inhibitors [1].

Organometallic Anthelmintic Derivatization

Oxamniquine serves as the essential core scaffold for medicinal chemistry teams synthesizing cross-species anthelmintics. By modifying the native structure, researchers can create derivatives (such as ferrocenyl-oxamniquine) that achieve 100% kill rates against previously resistant species like S. haematobium [2].

Acidic-Vehicle Pharmacokinetic (PK) Modeling

For toxicologists and pharmacologists requiring high-concentration oral dosing without precipitation, Oxamniquine's ability to form a stable 10 mg/mL solution in pH 4.5 acetate buffer makes it vastly superior to Praziquantel for specific liquid-formulation in vivo models [1].

Application Fit

References

- [1] Taylor, A. B., et al. (2020). An iterative process produces oxamniquine derivatives that kill the major species of schistosomes infecting humans. PLOS Neglected Tropical Diseases.

- [2] Hess, J., et al. (2017). Ferrocenyl, Ruthenocenyl, and Benzyl Oxamniquine Derivatives with Cross-Species Activity against Schistosoma mansoni and Schistosoma haematobium. ACS Infectious Diseases.

Physical Description

Color/Form

Yellow-orange, crystalline solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.24 (LogP)

1.5

Appearance

Melting Point

147 - 149 °C

Storage

UNII

00BCY677OT

7GIJ138H3K

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Anthemintic (Schistosomiasis)

Oxamniquine is used for the treatment of schistosomiasis (bilharziasis) caused by Schistosoma mansoni /in/ individual patients and in mass treatment and control programs. Oxamniquine is effective against all stages of Schistosoma mansoni infection including the acute phase and the chronic phase which may be associated with hepatosplenic involvement.

Oxamniquine has been used for suppressive prophylaxis of Schistosoma mansoni infections in animals.

For more Therapeutic Uses (Complete) data for OXAMNIQUINE (7 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

P02 - Anthelmintics

P02B - Antitrematodals

P02BA - Quinoline derivatives and related substances

P02BA02 - Oxamniquine

Mechanism of Action

Causes the worms to be dislodged from their usual site of residence in the mesenteric veins to the liver where they are retained and subsequently killed by host tissue reactions (eg, phagocytosis). The dislodgment of worms appears to result principally from contraction and paralysis of their musculature and subsequent immobilization of their suckers, which causes the worms to detach from the blood vessel wall, thereby allowing passive dislodgement by normal blood flow.

Hycanthone-sensitive and hycanthone-resistant schistosomes (which are also sensitive and resistant to oxamniquine) were exposed in vitro to tritium-labelled oxamniquine. The initial uptake of the drug into the schistosomes was essentially the same for the 2 strains. The homogenate of worms incubated with tritiated oxamniquine was fractionated and a purified DNA fraction was obtained by ethanol precipitation, RNAase and protease digestion, repeated phenolchloroform extractions, cesium chloride gradient centrifugation and extensive dialysis. The DNA fraction from sensitive worms contained radioactive oxamniquine at a level corresponding to about 1 drug molecule per 50,000 base pairs, while the DNA from resistant worms contained essentially no drug. The results support the hypothesis that oxamniquine, like hycanthone, exerts its activity by alkylating macromolecules of sensitive schistosomes.

Pictograms

Irritant

Other CAS

119678-90-9

21738-42-1

Absorption Distribution and Excretion

Oxamniquine and its metabolites are excreted mainly in urine. Approximately 40-75% of an oral dose of the drug is excreted in urine within 24 hours of administration, principally as the 6-carboxylic acid metabolite. About 0.5-2% of an oral dose is excreted in urine unchanged; less than 1% of a dose is excreted in urine as the 2-carboxylic acid metabolite.

Oxamniquine is well absorbed following oral administration. The rate and extent of GI absorption of the drug are decreased by the presence of food. Peak plasma concentrations of oxamniquine occur approximately 1-3 hours after oral administration of usual doses of the drug. ... Interpatient variation in plasma oxamniquine concentrations may result from biodegradation of the drug in the GI mucosa during absorption. ... Oxamniquine undergoes extensive first pass metabolism in the GI lumen before absorption and/or in the GI mucosa during absorption in animals.

Following oral administration of a single 15 mg/kg dose of oxamniquine in adults and children with Schistosoma mansoni infection in one study, peak serum drug concentrations of 70-2595 and 89-1500 ng/ml, respectively, occurred at 1.5-3 hours. In another study, following oral administration of a single 1 g dose of oxamniquine in patients with advaced hepatosplenic schistosomiasis and in healthy adults, mean peak plasma drug concentrations of 1267 ng/ml at about 1.7 hours and 1983 ng/ml at about 1.4 hours occurred, respectively.

Metabolism Metabolites

The drug is extensively metabolized, principally in the GI mucosa and/or lumen via enzymatic oxidation of the 6-hydroxymethyl group to the 6-carboxylic acid metabolite. Trace amounts of the 2-carboxylic acid metabolite have also been observed in urine, which reflects oxidation of the side chain. These metabolites do not possess antichistosomal activity.

Wikipedia

Drug Warnings

Patients ... should be warned that /oxamniquine/ may produce an orange to red color in their urine.

Since the incidence of some adverse effects (eg, dizziness, drowsiness, nausea) may be increased during fasting conditions, patients should be advised to take oxamniquine with food.

Oxamniquine should be used during pregnancy only when the potential benefits justify the possible risks to the fetus. ... Since it is not known whether oxamniquine is distributed into milk, the drug should be used with caution in nursing women.

Biological Half Life

Oxamniquine has a plasma half-life of about 1-2.5 hours.

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

A spectrophotometric method for the determination of some pharmaceutically important nitro compounds in their dosage forms.

Clinical Laboratory Methods

Storage Conditions

Interactions

The rate and extent of GI absorption of the drug are decreased by the presence of food.

Multidisciplinary Preclinical Investigations on Three Oxamniquine Analogues as New Drug Candidates for Schistosomiasis*

Valentin Buchter, Yih Ching Ong, François Mouvet, Abdallah Ladaycia, Elise Lepeltier, Ursula Rothlisberger, Jennifer Keiser, Gilles GasserPMID: 32852116 DOI: 10.1002/chem.202002856

Abstract

Schistosomiasis is a disease of poverty affecting millions of people. Praziquantel (PZQ), with its strengths and weaknesses, is the only treatment available. We previously reported findings on three lead compounds derived from oxamniquine (OXA), an old antischistosomal drug: ferrocene-containing (Fc-CH-OXA), ruthenocene-containing (Rc-CH

-OXA) and benzene-containing (Ph-CH

-OXA) OXA derivatives. These derivatives showed excellent in vitro activity against both Schistosoma mansoni larvae and adult worms and S. haematobium adult worms, and were also active in vivo against adult S. mansoni. Encouraged by these promising results, we conducted additional in-depth preclinical studies and report in this investigation on metabolic stability studies, in vivo studies on S. haematobium and juvenile S. mansoni, computational simulations, and formulation development. Molecular dynamics simulations supported the in vitro results on the target protein. Though all three compounds were poorly stable within an acidic environment, they were only slightly cleared in the in vitro liver model. This is likely the reason why the promising in vitro activity did not translate into in vivo activity on S. haematobium. This limitation could not be overcome by the formulation of lipid nanocapsules as a way to improve the in vivo activity. Further studies should focus on increasing the compound's bioavailability, to reach an active concentration in the microenvironment of the parasite.

Molecular basis for hycanthone drug action in schistosome parasites

Meghan Guzman, Anastasia Rugel, Reid S Tarpley, Xiaohang Cao, Stanton F McHardy, Philip T LoVerde, Alexander B TaylorPMID: 32027942 DOI: 10.1016/j.molbiopara.2020.111257

Abstract

Hycanthone (HYC) is a retired drug formerly used to treat schistosomiasis caused by infection from Schistosoma mansoni and S. haematobium. Resistance to HYC was first observed in S. mansoni laboratory strains and in patients in the 1970s and the use of this drug was subsequently discontinued with the substitution of praziquantel (PZQ) as the single antischistosomal drug in the worldwide formulary. In endemic regions, multiple organizations have partnered with the World Health Organization to deliver PZQ for morbidity control and prevention. While the monotherapy reduces the disease burden, additional drugs are needed to use in combination with PZQ to stay ahead of potential drug resistance. HYC will not be reintroduced into the schistosomiasis drug formulary as a combination drug because it was shown to have adverse properties including mutagenic, teratogenic and carcinogenic activities. Oxamniquine (OXA) was used to treat S. mansoni infection in Brazil during the brief period of HYC use, until the 1990s. Its antischistosomal efficacy has been shown to work through the same mechanism as HYC and it does not possess the undesirable properties linked to HYC. OXA demonstrates cross-resistance in Schistosoma strains with HYC resistance and both are prodrugs requiring metabolic activation in the worm to toxic sulfated forms. The target activating enzyme has been identified as a sulfotransferase enzyme and is currently used as the basis for a structure-guided drug design program. Here, we characterize the sulfotransferases from S. mansoni and S. haematobium in complexes with HYC to compare and contrast with OXA-bound sulfotransferase crystal structures. Although HYC is discontinued for antischistosomal treatment, it can serve as a resource for design of derivative compounds without contraindication.An iterative process produces oxamniquine derivatives that kill the major species of schistosomes infecting humans

Meghan A Guzman, Anastasia R Rugel, Reid S Tarpley, Sevan N Alwan, Frédéric D Chevalier, Dmytro P Kovalskyy, Xiaohang Cao, Stephen P Holloway, Timothy J C Anderson, Alexander B Taylor, Stanton F McHardy, Philip T LoVerdePMID: 32810153 DOI: 10.1371/journal.pntd.0008517

Abstract

Currently there is only one method of treatment for human schistosomiasis, the drug praziquantel. Strong selective pressure has caused a serious concern for a rise in resistance to praziquantel leading to the necessity for additional pharmaceuticals, with a distinctly different mechanism of action, to be used in combination therapy with praziquantel. Previous treatment of Schistosoma mansoni included the use of oxamniquine (OXA), a prodrug that is enzymatically activated in S. mansoni but is ineffective against S. haematobium and S. japonicum. The oxamniquine activating enzyme was identified as a S. mansoni sulfotransferase (SmSULT-OR). Structural data have allowed for directed drug development in reengineering oxamniquine to be effective against S. haematobium and S. japonicum. Guided by data from X-ray crystallographic studies and Schistosoma worm killing assays on oxamniquine, our structure-based drug design approach produced a robust SAR program that tested over 300 derivatives and identified several new lead compounds with effective worm killing in vitro. Previous studies resulted in the discovery of compound CIDD-0066790, which demonstrated broad-species activity in killing of schistosome species. As these compounds are racemic mixtures, we tested and demonstrate that the R enantiomer CIDD-007229 kills S. mansoni, S. haematobium and S. japonicum better than the parent drug (CIDD-0066790). The search for derivatives that kill better than CIDD-0066790 has resulted in a derivative (CIDD- 149830) that kills 100% of S. mansoni, S. haematobium and S. japonicum adult worms within 7 days. We hypothesize that the difference in activation and thus killing by the derivatives is due to the ability of the derivative to fit in the binding pocket of each sulfotransferase (SmSULT-OR, ShSULT-OR, SjSULT-OR) and to be efficiently sulfated. The purpose of this research is to develop a second drug to be used in conjunction with praziquantel to treat the major human species of Schistosoma. Collectively, our findings show that CIDD-00149830 and CIDD-0072229 are promising novel drugs for the treatment of human schistosomiasis and strongly support further development and in vivo testing.Schistosomal Sulfotransferase Interaction with Oxamniquine Involves Hybrid Mechanism of Induced-fit and Conformational Selection

Fortunatus C Ezebuo, Ikemefuna C UzochukwuPMID: 31284869 DOI: 10.2174/1573409915666190708103132

Abstract

Sulfotransferase family comprises key enzymes involved in drug metabolism. Oxamniquine is a pro-drug converted into its active form by schistosomal sulfotransferase. The conformational dynamics of side-chain amino acid residues at the binding site of schistosomal sulfotransferase towards activation of oxamniquine has not received attention.The study investigated the conformational dynamics of binding site residues in free and oxamniquine bound schistosomal sulfotransferase systems and their contribution to the mechanism of oxamniquine activation by schistosomal sulfotransferase using molecular dynamics simulations and binding energy calculations.

Schistosomal sulfotransferase was obtained from Protein Data Bank and both the free and oxamniquine bound forms were subjected to molecular dynamics simulations using GROMACS-4.5.5 after modeling it's missing amino acid residues with SWISS-MODEL. Amino acid residues at its binding site for oxamniquine was determined and used for Principal Component Analysis and calculations of side-chain dihedrals. In addition, binding energy of the oxamniquine bound system was calculated using g_MMPBSA.

The results showed that binding site amino acid residues in free and oxamniquine bound sulfotransferase sampled different conformational space involving several rotameric states. Importantly, Phe45, Ile145 and Leu241 generated newly induced conformations, whereas Phe41 exhibited shift in equilibrium of its conformational distribution. In addition, the result showed binding energy of -130.091 ± 8.800 KJ/mol and Phe45 contributed -9.8576 KJ/mol.

The results showed that schistosomal sulfotransferase binds oxamniquine by relying on hybrid mechanism of induced fit and conformational selection models. The findings offer new insight into sulfotransferase engineering and design of new drugs that target sulfotransferase.

Why does oxamniquine kill Schistosoma mansoni and not S. haematobium and S. japonicum?

Anastasia R Rugel, Meghan A Guzman, Alexander B Taylor, Frédéric D Chevalier, Reid S Tarpley, Stanton F McHardy, Xiaohang Cao, Stephen P Holloway, Timothy J C Anderson, P John Hart, Philip T LoVerdePMID: 32315953 DOI: 10.1016/j.ijpddr.2020.04.001

Abstract

Human schistosomiasis is a disease which globally affects over 229 million people. Three major species affecting humans are Schistosoma mansoni, S. haematobium and S. japonicum. Previous treatment of S. mansoni includes the use of oxamniquine (OXA), a prodrug that is enzymatically activated in S. mansoni but is ineffective against S. haematobium and S. japonicum. The OXA activating enzyme was identified and crystallized, as being a S. mansoni sulfotransferase (SmSULT). S. haematobium and S. japonicum possess homologs of SmSULT (ShSULT and SjSULT) begging the question; why does oxamniquine fail to kill S. haematobium and S. japonicum adult worms? Investigation of the molecular structures of the sulfotransferases indicates that structural differences, specifically in OXA contact residues, do not abrogate OXA binding in the active sites as previously hypothesized. Data presented argue that the ability of SULTs to sulfate and thus activate OXA and its derivatives is linked to the ability of OXA to fit in the binding pocket to allow the transfer of a sulfur group.Combined treatment of Biomphalaria glabrata infected by Schistosoma mansoni with oxamniquine and praziquantel: Reproductive histological and metabolic aspects

Rebecca Nespoli Lima, Paulo Marcos Zech Coelho, Ana Carolina A Mattos, Clélia Christina Mello Silva, Ronaldo de Carvalho Augusto, Ester Maria Mota, Samaly de Souza, Georgia Correa Atella, Suellen Silva Cabral, George Eduardo Gabriel Kluck, Marta Julia FaroPMID: 29017937 DOI: 10.1016/j.exppara.2017.10.001

Abstract

[Schistosomiasis]

Peter Stingl, Thomas StinglPMID: 29468512 DOI: 10.1007/s15006-017-0067-7

Abstract

A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing

Sören Frahm, Anisuzzaman Anisuzzaman, Ulrich Fabien Prodjinotho, Nermina Vejzagić, Admar Verschoor, Clarissa Prazeres da CostaPMID: 30689639 DOI: 10.1371/journal.pntd.0006590

Abstract

The arsenal in anthelminthic treatment against schistosomiasis is limited and relies almost exclusively on a single drug, praziquantel (PZQ). Thus, resistance to PZQ could constitute a major threat. Even though PZQ is potent in killing adult worms, its activity against earlier stages is limited. Current in vitro drug screening strategies depend on newly transformed schistosomula (NTS) for initial hit identification, thereby limiting sensitivity to new compounds predominantly active in later developmental stages. Therefore, the aim of this study was to establish a highly standardized, straightforward and reliable culture method to generate and maintain advanced larval stages in vitro. We present here how this method can be a valuable tool to test drug efficacy at each intermediate larval stage, reducing the reliance on animal use (3Rs).Cercariae were mechanically transformed into skin-stage (SkS) schistosomula and successfully cultured for up to four weeks with no loss in viability in a commercially available medium. Under these serum- and cell-free conditions, development halted at the lung-stage (LuS). However, the addition of human serum (HSe) propelled further development into liver stage (LiS) worms within eight weeks. Skin and lung stages, as well as LiS, were submitted to 96-well drug screening assays using known anti-schistosomal compounds such as PZQ, oxamniquine (OXM), mefloquine (MFQ) and artemether (ART). Our findings showed stage-dependent differences in larval susceptibility to these compounds.

With this robust and highly standardized in vitro assay, important developmental stages of S. mansoni up to LiS worms can be generated and maintained over prolonged periods of time. The phenotype of LiS worms, when exposed to reference drugs, was comparable to most previously published works for ex vivo harvested adult worms. Therefore, this in vitro assay can help reduce reliance on animal experiments in search for new anti-schistosomal drugs.

Assessment of tegumental damage to Schistosoma mansoni and S. haematobium after in vitro exposure to ferrocenyl, ruthenocenyl and benzyl derivatives of oxamniquine using scanning electron microscopy

Valentin Buchter, Jeannine Hess, Gilles Gasser, Jennifer KeiserPMID: 30400935 DOI: 10.1186/s13071-018-3132-x

Abstract

Schistosomiasis is one of the most harmful parasitic diseases worldwide, praziquantel being the only drug in widespread use to treat it. We recently demonstrated that ferrocenyl, ruthenocenyl and benzyl derivatives of oxamniquine (Fc-OXA, Rc-OXA and Bn-OXA) are promising antischistosomal drug candidates.In this study we assessed the tegumental damage of these three derivatives of oxamniquine using scanning electron microscopy. Adult Schistosoma mansoni and S. haematobium were exposed to a concentration of 100 μM of each drug and incubated for 4-120 h, according to their onset of action and activity.

While on S. mansoni the fastest acting compound was Fc-OXA, which revealed high activity after 4 h of incubation, on S. haematobium, Rc-OXA revealed the quickest onset, being lethal on all males within 24 h. In both species studied, the three derivatives showed the same patterns of tegumental damage consisting of blebs, sloughing and tegument rupturing all over the body. Additionally, on S. mansoni distinct patterns of tegumental damage were observed for each of the compounds: tissue ruptures in the gynaecophoric canal for Fc-OXA, loss of spines for Rc-OXA and oral sucker rupture for Bn-OXA.

Our study confirmed that Fc-OXA, Rc-OXA and Bn-OXA are promising broad spectrum antischistosomal drug candidates. All derivatives show fast in vitro activity against S. mansoni and S. haematobium while validating the previous finding that the parent drug oxamniquine is less active in vitro under the conditions described. This work sets the base for further studies on the identification of a lead oxamniquine derivative, with the aim of identifying a molecule with the potential to become a new drug for human use.

Oxamniquine resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment

Frédéric D Chevalier, Winka Le Clec'h, Marina McDew-White, Vinay Menon, Meghan A Guzman, Stephen P Holloway, Xiaohang Cao, Alexander B Taylor, Safari Kinung'hi, Anouk N Gouvras, Bonnie L Webster, Joanne P Webster, Aidan M Emery, David Rollinson, Amadou Garba Djirmay, Khalid M Al Mashikhi, Salem Al Yafae, Mohamed A Idris, Hélène Moné, Gabriel Mouahid, P John Hart, Philip T LoVerde, Timothy J C AndersonPMID: 31652296 DOI: 10.1371/journal.ppat.1007881

Abstract

Do mutations required for adaptation occur de novo, or are they segregating within populations as standing genetic variation? This question is key to understanding adaptive change in nature, and has important practical consequences for the evolution of drug resistance. We provide evidence that alleles conferring resistance to oxamniquine (OXA), an antischistosomal drug, are widespread in natural parasite populations under minimal drug pressure and predate OXA deployment. OXA has been used since the 1970s to treat Schistosoma mansoni infections in the New World where S. mansoni established during the slave trade. Recessive loss-of-function mutations within a parasite sulfotransferase (SmSULT-OR) underlie resistance, and several verified resistance mutations, including a deletion (p.E142del), have been identified in the New World. Here we investigate sequence variation in SmSULT-OR in S. mansoni from the Old World, where OXA has seen minimal usage. We sequenced exomes of 204 S. mansoni parasites from West Africa, East Africa and the Middle East, and scored variants in SmSULT-OR and flanking regions. We identified 39 non-synonymous SNPs, 4 deletions, 1 duplication and 1 premature stop codon in the SmSULT-OR coding sequence, including one confirmed resistance deletion (p.E142del). We expressed recombinant proteins and used an in vitro OXA activation assay to functionally validate the OXA-resistance phenotype for four predicted OXA-resistance mutations. Three aspects of the data are of particular interest: (i) segregating OXA-resistance alleles are widespread in Old World populations (4.29-14.91% frequency), despite minimal OXA usage, (ii) two OXA-resistance mutations (p.W120R, p.N171IfsX28) are particularly common (>5%) in East African and Middle-Eastern populations, (iii) the p.E142del allele has identical flanking SNPs in both West Africa and Puerto Rico, suggesting that parasites bearing this allele colonized the New World during the slave trade and therefore predate OXA deployment. We conclude that standing variation for OXA resistance is widespread in S. mansoni.Explore Compound Types